molecular formula C9H10O4 B2676999 (+)-o-Methoxy-L-mandelic acid CAS No. 32174-41-7

(+)-o-Methoxy-L-mandelic acid

Cat. No. B2676999
CAS RN: 32174-41-7
M. Wt: 182.175
InChI Key: HNYBRPOTLDAYRG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-o-Methoxy-L-mandelic acid, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs, such as antibiotics, antiviral agents, and anti-tumor agents. Mandelic acid also exhibits various biological activities, including antifungal, antibacterial, and antiviral properties.

Scientific Research Applications

Synthesis and Characterization

(+)-o-Methoxy-L-mandelic acid and its derivatives have been extensively studied for their synthetic routes and characterizations. One study demonstrates an efficient and practical synthesis of mandelic acid, where p-Methoxymandelic acid was obtained in a high yield under specific reaction conditions using a complex phase transfer catalyst under ultrasonic irradiation. This method significantly shortens the reaction time and increases the yield compared to classical methods (Hui Xu & Yang Chen, 2008).

Antioxidant Properties

Research has also delved into the antioxidant properties of mandelic acid and its derivatives. A study explored the antioxidant capacity of these compounds through various assays, revealing the mechanisms behind their antioxidant properties. The structural elucidation of mandelic acid and its derivatives was achieved through computational methods and spectroscopic techniques, offering insights into their potential therapeutic applications (Monika Parcheta et al., 2022).

Biotechnological Production

There's a growing interest in the biotechnological production of mandelic acid and its derivatives due to their valuable applications. A study on the engineering of hydroxymandelate synthases and the aromatic amino acid pathway in Saccharomyces cerevisiae highlighted the potential for de novo biosynthesis of mandelic and 4-hydroxymandelic acid, offering an environmentally sustainable production route. This research emphasizes the yeast's ability to tolerate high concentrations of these compounds, promising for sustainable industrial production (Mara Reifenrath & E. Boles, 2018).

Analytical Applications

Analytical methods for the determination of mandelic acid derivatives in biological samples have also been developed. For instance, a liquid chromatography technique with electrochemical detection was described for the assay of urinary 4-hydroxy-3-methoxymandelic acid, showcasing the method's effectiveness after direct urine injection (J. Morrisey & Z. Shihabi, 1979).

Environmental and Chemical Engineering

In environmental and chemical engineering contexts, mandelic acid derivatives have been applied in studies on liquid–liquid–liquid phase transfer catalyzed synthesis. This approach aims at producing mandelic acid from benzaldehyde, demonstrating the process's potential for intensification and efficiency improvements through modeling and simulation (P. R. Sowbna et al., 2012).

properties

IUPAC Name

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYBRPOTLDAYRG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-o-Methoxy-L-mandelic acid

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